N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide
Overview
Description
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its abbreviated name, TBNB, and is widely used in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of TBNB involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the development of inflammation and cancer. By inhibiting COX-2, TBNB reduces the production of prostaglandins, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
TBNB has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo studies. It has also been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
The advantages of using TBNB in lab experiments include its potent anti-inflammatory and anti-cancer activities, low toxicity, and good bioavailability. However, the limitations of using TBNB in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the study of TBNB. These include the development of new drugs based on TBNB, the investigation of its potential applications in other fields such as agriculture and material science, and the study of its mechanism of action at the molecular level. Further studies are also needed to evaluate the safety and efficacy of TBNB in clinical trials.
Scientific Research Applications
TBNB has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-2-chloro-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-24(2,3)16-6-4-15(5-7-16)22(29)26-17-8-10-18(11-9-17)27-23(30)20-14-19(28(31)32)12-13-21(20)25/h4-14H,1-3H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPRPLNFWZYID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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